molecular formula C22H21N3O3S B11280091 Methyl 2-{[3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]amino}benzoate

Methyl 2-{[3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]amino}benzoate

Cat. No.: B11280091
M. Wt: 407.5 g/mol
InChI Key: DBQUSDCPKPCEDK-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]amino}benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a thiomorpholine moiety, and a benzoate ester group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Thiomorpholine Moiety: The thiomorpholine group can be introduced through nucleophilic substitution reactions. For example, the quinoline derivative can be reacted with thiomorpholine in the presence of a suitable base.

    Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline or thiomorpholine derivatives.

Scientific Research Applications

Methyl 2-{[3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]amino}benzoate has been studied for various scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: The compound’s quinoline core is known for its therapeutic potential, and it has been explored for the development of new drugs targeting infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the thiomorpholine moiety can interact with enzymes and proteins, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar core structure but lacking the thiomorpholine and benzoate groups.

    Chloroquine: An antimalarial drug with a quinoline core, used for comparison due to its well-known therapeutic effects.

    Thiourea Derivatives: Compounds containing the thiomorpholine moiety, used for comparison due to their similar chemical properties.

Uniqueness

Methyl 2-{[3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]amino}benzoate is unique due to its combination of a quinoline core, thiomorpholine moiety, and benzoate ester group. This unique structure allows for diverse chemical reactivity and a wide range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

methyl 2-[[3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate

InChI

InChI=1S/C22H21N3O3S/c1-28-22(27)16-7-3-5-9-19(16)24-20-15-6-2-4-8-18(15)23-14-17(20)21(26)25-10-12-29-13-11-25/h2-9,14H,10-13H2,1H3,(H,23,24)

InChI Key

DBQUSDCPKPCEDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4

Origin of Product

United States

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